molecular formula C10H8O B8692172 2-Vinylbenzofuran CAS No. 7522-79-4

2-Vinylbenzofuran

Cat. No.: B8692172
CAS No.: 7522-79-4
M. Wt: 144.17 g/mol
InChI Key: HVFZVIHIJNLIED-UHFFFAOYSA-N
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Description

2-Vinylbenzofuran is a useful research compound. Its molecular formula is C10H8O and its molecular weight is 144.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

7522-79-4

Molecular Formula

C10H8O

Molecular Weight

144.17 g/mol

IUPAC Name

2-ethenyl-1-benzofuran

InChI

InChI=1S/C10H8O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h2-7H,1H2

InChI Key

HVFZVIHIJNLIED-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=CC=CC=C2O1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 20 ml of N,N-dimethylformamide were added 1.60 g of 2-benzofurancarbaldehyde and 4.90 g of methyltriphenylphosphonium iodide. Thereto was added 0.50 g of 60% sodium hydride with stirring under ice cooling. The mixture was stirred at room temperature for 1 hour. To the reaction mixture was added 100 ml of n-hexane. The resulting mixture was washed with water and an aqueous saturated sodium chloride solution in this order, and dried over anhydrous magnesium sulfate. The solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography (eluant: n-hexane) to obtain 0.40 g (yield: 25%) of 2-vinylbenzofuran as a colorless oily material.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
25%

Synthesis routes and methods II

Procedure details

92 ml of a 1N solution of potassium tert-butoxide in tetrahyclrofuran are added dropwise to a vigorously stirred mixture at 0° C. of 68.4 mmol of benzofuran-2-carboxaldehyde and 92 mmol of methyltriphenylphosphonium bromide in 200 ml of tetrahydrofuran and 150 ml of dimethylformamide. The medium is stirred for 2 h at room temperature, poured into 2 liters of ice-water and extracted with ether. After concentration of the solvents, the residue is taken up in 1 liter of petroleum ether and the precipitate is filtered off and washed with petroleum ether. The expected product is obtained by evaporation of the filtrate.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
68.4 mmol
Type
reactant
Reaction Step One
Quantity
92 mmol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Two

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